molecular formula C14H15NS B15067016 2-(5-Ethylthiophen-2-yl)indoline

2-(5-Ethylthiophen-2-yl)indoline

Cat. No.: B15067016
M. Wt: 229.34 g/mol
InChI Key: SMWUUOUGADADCQ-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)indoline is a compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 5-ethylthiophen-2-yl group adds unique properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indoline derivatives, including 2-(5-ethylthiophen-2-yl)indoline, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, the starting materials would include a suitable thiophene derivative and an appropriate hydrazine compound. The reaction conditions usually involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of indoline derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(5-ethylthiophen-2-yl)indole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-ethylthiophen-2-yl)indoline involves its interaction with specific molecular targets. For example, some indoline derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 5-ethylthiophen-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

2-(5-ethylthiophen-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H15NS/c1-2-11-7-8-14(16-11)13-9-10-5-3-4-6-12(10)15-13/h3-8,13,15H,2,9H2,1H3

InChI Key

SMWUUOUGADADCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2CC3=CC=CC=C3N2

Origin of Product

United States

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